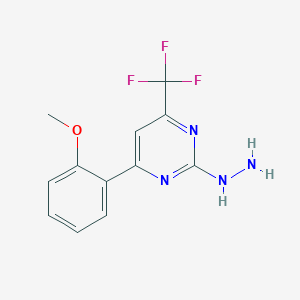

2-Hydrazino-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Descripción

2-Hydrazino-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a substituted pyrimidine derivative featuring a hydrazino group (-NHNH₂) at position 2, a 2-methoxyphenyl group at position 4, and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₁₂H₁₁F₃N₄O, with a molar mass of 284.24 g/mol.

Propiedades

IUPAC Name |

[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O/c1-20-9-5-3-2-4-7(9)8-6-10(12(13,14)15)18-11(17-8)19-16/h2-6H,16H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBFWZXOQZMNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Hydrazino-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula: C₁₂H₁₁F₃N₄O

- CAS Number: 861440-88-2

- Molecular Weight: 284.24 g/mol

- Structure: The compound features a pyrimidine core substituted with hydrazino, methoxyphenyl, and trifluoromethyl groups.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activities. For instance, related compounds have shown inhibition of various cancer cell lines by targeting specific enzymes involved in tumor growth.

Case Study:

A study evaluating the anticancer potential of pyrimidine derivatives demonstrated that certain analogs effectively inhibited the growth of MCF-7 breast cancer cells. These compounds induced apoptosis and disrupted cell cycle progression, suggesting that similar activities might be expected from 2-hydrazino derivatives .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 3 | EGFR Inhibitor |

| Compound B | 10 | VEGFR-2 Inhibitor |

| This compound | TBD | Potential anticancer activity |

Enzyme Inhibition

The compound has been explored for its ability to inhibit steroid 5α-reductase, an enzyme implicated in androgen-dependent disorders. This inhibition can be crucial for developing treatments for conditions like benign prostatic hyperplasia and androgenic alopecia.

Research Findings:

- Inhibition Studies: A novel method using liquid chromatography-electrospray ionization-tandem mass spectrometry was established to quantify testosterone and dihydrotestosterone levels in murine tissues post-treatment with hydrazino derivatives .

- Mechanism of Action: Molecular docking studies suggest that the hydrazino group may interact favorably with the active site of the enzyme, enhancing inhibitory potency .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is critical to consider its safety profile. The compound is classified as toxic if swallowed or if it comes into contact with skin, indicating a need for caution during handling .

Applications in Research

The compound has been utilized in various research contexts:

Comparación Con Compuestos Similares

2-Hydrazino-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (CAS: 861440-89-3)

- Key Difference : The methoxy group is at the meta (3-) position of the phenyl ring instead of the ortho (2-) position.

- Electronic Effects: The ortho-substituted methoxy group may engage in intramolecular hydrogen bonding with the hydrazino group, altering solubility and stability .

- Availability : The 3-methoxy variant is listed as discontinued by CymitQuimica, suggesting lower demand or synthetic challenges .

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine (CAS: 123024-52-2)

- Key Difference : Replacement of the methoxyphenyl group with a methyl (-CH₃) group.

- Impact: Lipophilicity: The methyl group increases hydrophobicity (LogP ~1.8 estimated) compared to the methoxyphenyl analogue (LogP ~2.5).

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine (CAS: 1372711-01-7)

- Key Difference: N-methylation of the hydrazino group.

- Impact: Stability: Methylation reduces the nucleophilicity of the hydrazino group, making the compound less reactive in condensation reactions. Biological Activity: The modification may enhance metabolic stability in vivo, a critical factor in drug design .

Table 1: Comparative Data for Selected Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₁F₃N₄O | 284.24 | 2-Hydrazino, 4-(2-MeO-phenyl) | Not Disclosed |

| 3-Methoxy Isomer | C₁₂H₁₁F₃N₄O | 284.24 | 4-(3-MeO-phenyl) | 861440-89-3 |

| 4-Methyl Derivative | C₆H₇F₃N₄ | 192.14 | 4-CH₃ | 123024-52-2 |

| N-Methylhydrazino Derivative | C₆H₇F₃N₄ | 192.14 | 2-(1-Me-hydrazino) | 1372711-01-7 |

Functional and Application Differences

- Biological Activity: The trifluoromethyl group enhances metabolic resistance, while the hydrazino group enables metal coordination (e.g., in catalytic systems). The 2-methoxyphenyl variant’s steric profile may favor selective kinase inhibition over the 3-methoxy isomer .

- Material Science : The target compound’s aromatic system supports applications in organic electronics, whereas methylated analogues lack sufficient conjugation for such uses .

Q & A

Q. How to address discrepancies in reported melting points (>300°C vs. 280–290°C)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.